molecular formula C6H13ClFN B1447389 3-Fluoro-3-methylpiperidine hydrochloride CAS No. 1820650-42-7

3-Fluoro-3-methylpiperidine hydrochloride

Cat. No.: B1447389
CAS No.: 1820650-42-7
M. Wt: 153.62 g/mol
InChI Key: KFGJOBBINYSFLY-UHFFFAOYSA-N
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Description

3-Fluoro-3-methylpiperidine hydrochloride is a chemical compound with the molecular formula C6H13ClFN.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-3-methylpiperidine hydrochloride typically involves the fluorination of 3-methylpiperidine. One common method is the use of Selectfluor® as a fluorinating agent. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale fluorination processes

Biological Activity

3-Fluoro-3-methylpiperidine hydrochloride is a fluorinated derivative of piperidine that has garnered attention in various fields, including medicinal chemistry and biochemistry. This compound exhibits a range of biological activities, primarily due to its ability to interact with multiple biological targets. This article will explore the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and potential applications in scientific research and medicine.

Target Interactions

Piperidine derivatives, including this compound, are known to engage with various biological targets. These interactions can lead to diverse pharmacological effects:

  • Enzyme Inhibition : The compound has been studied for its role in modulating enzyme activities, potentially acting as an inhibitor or activator depending on the specific enzyme involved.
  • Signaling Pathways : It influences key signaling pathways that are crucial for cellular processes such as proliferation and apoptosis. For instance, it may affect pathways like STAT-3, NF-κB, and PI3K/Akt, which are often implicated in cancer progression.

Mode of Action

The mode of action for this compound involves:

  • Cellular Effects : The compound can alter cell signaling and gene expression, impacting cellular metabolism and leading to effects such as cell cycle arrest and inhibition of cell migration in cancer cells .
  • Biochemical Pathways : It regulates various biochemical pathways that are essential for maintaining cellular homeostasis and responding to external stimuli.

Pharmacokinetics

The pharmacokinetic profile of this compound is influenced by its fluorine substitution. Fluorinated compounds often exhibit improved metabolic stability and bioavailability compared to their non-fluorinated counterparts. The introduction of fluorine can enhance binding affinity to biological targets and alter the compound's distribution within biological systems.

In biochemical contexts, this compound plays a significant role:

  • Enzyme Interactions : It has been shown to interact with enzymes involved in metabolic pathways, potentially influencing their activity through competitive or non-competitive inhibition.
  • Cellular Modulation : The compound affects various types of cells by modulating signaling molecules that lead to changes in cellular functions such as differentiation and apoptosis.

Applications in Scientific Research

The compound's unique properties make it valuable in several research domains:

  • Medicinal Chemistry : It is being explored for its potential therapeutic applications, particularly in drug development aimed at enhancing metabolic stability and efficacy.
  • Biochemical Assays : As a probe in biochemical assays, this compound aids in studying enzyme mechanisms and cellular interactions .
  • Synthesis Building Block : The compound serves as a building block for synthesizing more complex fluorinated compounds used in pharmaceuticals and agrochemicals .

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound through various experimental approaches:

StudyFindings
Lankin et al. (2019)Investigated the conformational behavior of fluorinated piperidines, confirming the axial preference due to charge-dipole interactions .
Agarwal et al. (2020)Explored the pharmacokinetics of similar compounds, revealing insights into absorption and metabolism that could inform the development of this compound .
MDPI Review (2022)Discussed the broad spectrum of biological activities exhibited by piperidine derivatives, including anti-cancer properties linked to structural modifications like fluorination .

Properties

IUPAC Name

3-fluoro-3-methylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12FN.ClH/c1-6(7)3-2-4-8-5-6;/h8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFGJOBBINYSFLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1820650-42-7
Record name 3-fluoro-3-methylpiperidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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